6-Amino-2-bromo-3-(difluoromethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-bromo-3-(difluoromethoxy)benzaldehyde: is an organic compound with the molecular formula C8H5BrF2O2 . It is a derivative of benzaldehyde, characterized by the presence of amino, bromo, and difluoromethoxy substituents on the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-bromo-3-(difluoromethoxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with benzaldehyde as the starting material.
Bromination: The benzaldehyde undergoes bromination to introduce the bromo substituent at the 2-position.
Difluoromethoxylation: The difluoromethoxy group is introduced at the 3-position using appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in 6-Amino-2-bromo-3-(difluoromethoxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromo substituent can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: 6-Amino-2-bromo-3-(difluoromethoxy)benzoic acid.
Reduction: 6-Amino-2-bromo-3-(difluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Wirkmechanismus
The mechanism of action of 6-Amino-2-bromo-3-(difluoromethoxy)benzaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-6-(difluoromethoxy)benzaldehyde
- 3-Bromo-4-(difluoromethoxy)benzaldehyde
- 2-Amino-5-bromo-3-(difluoromethoxy)benzaldehyde
Uniqueness: 6-Amino-2-bromo-3-(difluoromethoxy)benzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C8H6BrF2NO2 |
---|---|
Molekulargewicht |
266.04 g/mol |
IUPAC-Name |
6-amino-2-bromo-3-(difluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H6BrF2NO2/c9-7-4(3-13)5(12)1-2-6(7)14-8(10)11/h1-3,8H,12H2 |
InChI-Schlüssel |
FQEYHOIUZGZHRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1N)C=O)Br)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.